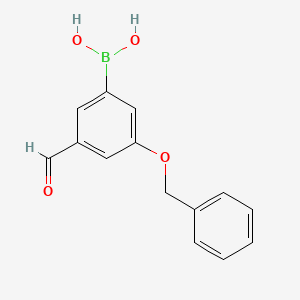![molecular formula C10H12BF2NO4S B8206479 [3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)
[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H12BF2NO4S and a molecular weight of 291.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group and a difluoropyrrolidinyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
The synthesis of [3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoropyrrolidine moiety: This can be achieved through the reaction of a suitable pyrrolidine derivative with a fluorinating agent.
Sulfonylation: The difluoropyrrolidine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The major product is a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Applications De Recherche Scientifique
[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Boronic acids are known for their role in the development of proteasome inhibitors, which are used in the treatment of multiple myeloma.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of [3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which makes them useful in enzyme inhibition. The compound’s difluoropyrrolidinyl moiety may also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid: can be compared with other boronic acids and sulfonyl-containing compounds:
Phenylboronic acid: Lacks the sulfonyl and difluoropyrrolidinyl groups, making it less versatile in certain reactions.
4-Sulfonylphenylboronic acid: Similar in having a sulfonyl group but lacks the difluoropyrrolidinyl moiety, which may affect its reactivity and applications.
3-(3,3-Difluoropyrrolidin-1-yl)phenylboronic acid: Similar in having the difluoropyrrolidinyl group but lacks the sulfonyl group, which may influence its chemical properties and uses.
These comparisons highlight the unique combination of functional groups in This compound , which contribute to its distinct reactivity and applications.
Propriétés
IUPAC Name |
[3-(3,3-difluoropyrrolidin-1-yl)sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO4S/c12-10(13)4-5-14(7-10)19(17,18)9-3-1-2-8(6-9)11(15)16/h1-3,6,15-16H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYYGXPQJBCJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)






![[2-Methoxy-5-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206495.png)
![[2-Methyl-5-(phenylmethoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B8206502.png)

